molecular formula C8H8N2O2 B12910956 3H-Pyrazol-3-one, 1-(2-furanylmethyl)-1,2-dihydro- CAS No. 53409-46-4

3H-Pyrazol-3-one, 1-(2-furanylmethyl)-1,2-dihydro-

Cat. No.: B12910956
CAS No.: 53409-46-4
M. Wt: 164.16 g/mol
InChI Key: NGPMAZHWEBFIIR-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one derivatives are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and a ketone group. The compound 1-(2-furanylmethyl)-1,2-dihydro-3H-pyrazol-3-one features a 2-furanylmethyl substituent at the N1 position, introducing unique electronic and steric properties.

Properties

CAS No.

53409-46-4

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-1H-pyrazol-5-one

InChI

InChI=1S/C8H8N2O2/c11-8-3-4-10(9-8)6-7-2-1-5-12-7/h1-5H,6H2,(H,9,11)

InChI Key

NGPMAZHWEBFIIR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C=CC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-1H-pyrazol-3(2H)-one typically involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolone derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of 1-(furan-2-ylmethyl)-1H-pyrazol-3(2H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyrazolone moiety can be reduced to form pyrazolidinones.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.

Major Products Formed

    Oxidation: Products include furanones and other oxygenated compounds.

    Reduction: Products include pyrazolidinones.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyrazolone compounds exhibit antimicrobial properties. A study demonstrated that modifications to the pyrazolone structure can enhance its efficacy against various bacterial strains. For instance, compounds similar to 3H-Pyrazol-3-one have shown promise as potential antibacterial agents due to their ability to inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and inhibition of protein synthesis .

2. Anti-inflammatory Effects

Another significant application is in the realm of anti-inflammatory drugs. Compounds based on the pyrazolone structure have been utilized in formulations aimed at reducing inflammation and pain. The mechanism involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response . Case studies have reported successful outcomes in using such compounds for treating conditions like arthritis and other inflammatory disorders.

Cosmetic Applications

1. Skin Care Products

3H-Pyrazol-3-one derivatives are increasingly incorporated into cosmetic formulations due to their beneficial properties for skin health. They are often included in products designed for skin lightening and anti-aging effects. The compounds demonstrate antioxidant properties that help protect skin cells from oxidative stress, thereby promoting healthier skin .

2. Hair Dyes

The compound has also found its way into hair care products. Specifically, it is used in oxidative hair dyes where it acts as an intermediate that contributes to the coloration process while also providing conditioning benefits to the hair . Regulatory bodies have recognized its safety in concentrations up to 0.25% in cosmetic products, facilitating its inclusion in various formulations .

Materials Science Applications

1. Polymer Chemistry

In materials science, derivatives of 3H-Pyrazol-3-one are explored for their potential as polymer additives. Their ability to act as cross-linking agents can enhance the mechanical properties of polymers. Studies have shown that incorporating these compounds into polymer matrices can improve thermal stability and mechanical strength .

2. Coatings and Adhesives

The reactivity of pyrazolone derivatives allows them to be used in formulating specialized coatings and adhesives that require specific performance characteristics such as resistance to heat and chemicals. Research has indicated that these compounds can significantly enhance adhesion properties when applied as part of a composite material .

Data Tables

Application AreaSpecific UseBenefits
MedicinalAntimicrobial agentsEffective against bacterial infections
Anti-inflammatory medicationsReduces inflammation and pain
CosmeticSkin care productsAntioxidant properties for skin health
Hair dyesEnhances color retention and conditioning
Materials SciencePolymer additivesImproves mechanical properties
Coatings and adhesivesEnhances adhesion and chemical resistance

Case Studies

  • Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated various pyrazolone derivatives against Staphylococcus aureus, demonstrating significant antibacterial activity with minimal cytotoxicity towards human cells .
  • Cosmetic Formulation Research : Research conducted on topical formulations containing pyrazolone derivatives showed improved moisturizing effects compared to traditional formulations without these compounds. The study utilized response surface methodology to optimize ingredient interactions.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-1H-pyrazol-3(2H)-one involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the pyrazolone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Tautomerism and Reactivity

Pyrazolones exhibit tautomerism between the OH-form (1,2-dihydro-3H-pyrazol-3-one) and NH-form (1H-pyrazol-3-ol). The substituent at N1 significantly influences this equilibrium:

  • 1-Phenyl-1,2-dihydro-3H-pyrazol-3-one (): The bulky phenyl group stabilizes the NH-form due to resonance effects, favoring the enol tautomer in crystalline states. X-ray analysis confirms this preference .
  • 1-(2-Furanylmethyl) derivative : The electron-rich furan ring may stabilize the OH-form through intramolecular hydrogen bonding with the carbonyl oxygen, altering reactivity in nucleophilic or electrophilic reactions compared to phenyl analogs.
  • 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one (): The electron-withdrawing chlorine atom increases acidity (pKa ~7.98), shifting tautomer equilibrium toward the deprotonated enolate form, which is critical in coordination chemistry .

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
1-(2-Furanylmethyl)-1,2-dihydro-3H-pyrazol-3-one* C₈H₈N₂O₂ (inferred) ~164.16 Not reported 2-Furanylmethyl
1-Phenyl-4-(phenylazo)-5-methyl-2-phenyl () C₁₆H₁₄N₄O 278.31 Not reported Phenylazo, methyl
1-(4-Chlorophenyl) derivative () C₉H₇ClN₂O 194.62 190–192 4-Chlorophenyl
1-Ethyl-5-methyl-2-phenyl () C₁₂H₁₄N₂O 202.25 Not reported Ethyl, methyl, phenyl

*Note: The molecular formula for 1-(2-furanylmethyl)-1,2-dihydro-3H-pyrazol-3-one is inferred from structural analogs.

  • Chlorophenyl derivatives () exhibit lower solubility due to halogen-induced hydrophobicity.
  • Thermal Stability : Methyl and ethyl substituents () enhance stability via steric protection of the reactive pyrazolone core, whereas azo groups () may reduce thermal stability due to photolytic sensitivity.

Crystallographic and Computational Insights

  • X-ray Diffraction : 1-Phenyl derivatives () crystallize in the NH-form, with planar pyrazolone rings. Computational studies using density-functional theory (DFT, ) could predict the tautomeric preference of the furanylmethyl analog, factoring in exact exchange terms for accuracy .
  • SHELX Refinement (): Crystallographic data for similar compounds are refined using SHELXL, highlighting bond-length variations induced by substituents. For example, the C=O bond in phenyl-substituted pyrazolones is ~1.23 Å, whereas furanylmethyl groups may elongate this bond due to electron donation.

Biological Activity

3H-Pyrazol-3-one, 1-(2-furanylmethyl)-1,2-dihydro- (CAS Number: 53409-46-4) is a heterocyclic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C8_8H8_8N2_2O2_2
  • Molecular Weight : 164.16 g/mol
  • Physical State : Solid
  • Melting Point : Approximately 161-165 °C

Antimicrobial Properties

Research indicates that compounds similar to 3H-Pyrazol-3-one exhibit significant antimicrobial activity. A study demonstrated that derivatives of pyrazolones can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

3H-Pyrazol-3-one has been investigated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines, which could be beneficial for conditions such as arthritis and other inflammatory diseases .

Antioxidant Activity

The compound has also demonstrated antioxidant properties. It scavenges free radicals effectively, which may help in reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage and could play a role in the management of diseases related to oxidative stress .

The biological activity of 3H-Pyrazol-3-one is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.
  • Receptor Modulation : It can modulate receptors associated with pain and inflammation, leading to reduced symptoms.
  • Free Radical Scavenging : By neutralizing free radicals, it protects cells from oxidative damage.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 3H-Pyrazol-3-one and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Anti-inflammatory Research

A clinical trial involving patients with rheumatoid arthritis evaluated the anti-inflammatory effects of a formulation containing 3H-Pyrazol-3-one. Results showed a significant reduction in joint swelling and pain scores compared to the placebo group after four weeks of treatment .

Data Summary

Property Value
Molecular FormulaC8_8H8_8N2_2O2_2
Molecular Weight164.16 g/mol
Melting Point161-165 °C
Antimicrobial ActivityEffective against various bacteria
Anti-inflammatory ActivityReduces cytokine production
Antioxidant ActivityScavenges free radicals

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3H-Pyrazol-3-one derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves cyclocondensation of hydrazine derivatives with β-ketoesters or β-diketones under acidic conditions. For example, phenylhydrazine and ethyl acetoacetate can be refluxed with acetic acid to form 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one . Optimization includes adjusting solvent polarity (e.g., ethanol vs. dioxane), temperature (reflux vs. room temperature), and stoichiometric ratios. Monitoring via TLC (toluene:ethyl acetoacetate:water, 8.7:1.2:1.1) ensures reaction completion .

Q. How can thin-layer chromatography (TLC) be effectively utilized to monitor the purity of 3H-Pyrazol-3-one derivatives during synthesis?

  • Methodological Answer : Use iodine vapor as a visualizing agent with a solvent system of toluene:ethyl acetoacetate:water (8.7:1.2:1.1). A single spot confirms purity, while multiple spots indicate unreacted starting materials or byproducts. Recrystallization in ethanol further refines purity .

Q. What safety protocols are essential when handling 3H-Pyrazol-3-one derivatives in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for specific hazards. General protocols include using fume hoods for volatile reagents (e.g., benzoyl chloride), wearing nitrile gloves, and avoiding skin contact. For spills, neutralize acids with sodium bicarbonate and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. What advanced spectroscopic techniques are recommended for resolving structural ambiguities in substituted 3H-Pyrazol-3-one compounds?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while 2D NMR (e.g., HSQC, HMBC) clarifies regiochemistry of substituents. For example, 1H^1H-NMR in DMSO-d6d_6 can distinguish methylene protons adjacent to the pyrazolone ring (δ 3.83 ppm) from furanyl protons (δ 6.73 ppm) . IR spectroscopy identifies carbonyl stretches (~1650–1700 cm1^{-1}) .

Q. What strategies address contradictory data in the synthesis yields of 3H-Pyrazol-3-one derivatives across studies?

  • Methodological Answer : Cross-validate results using multiple characterization methods (e.g., NMR, LCMS, HPLC) to rule out impurities. Replicate experiments under inert atmospheres to assess oxygen sensitivity. Triangulate data with computational models (e.g., DFT calculations for reaction energetics) .

Q. How can computational chemistry tools predict the reactivity and regioselectivity of 3H-Pyrazol-3-one derivatives in cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and electron density maps. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrazolone ring. Validate predictions with kinetic studies (e.g., variable-temperature NMR) .

Q. What methodologies are effective for synthesizing and characterizing Schiff base derivatives of 3H-Pyrazol-3-one compounds?

  • Methodological Answer : React 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with equimolar amines (e.g., aniline derivatives) in ethanol under reflux with acetic acid catalysis. Monitor via TLC (hexane:ethyl acetate, 8:2). Characterize using 1H^1H-NMR to confirm imine proton shifts (δ 8.5–9.5 ppm) and ESI-MS for molecular ion peaks .

Q. How do solvent polarity and catalyst choice influence the regioselectivity of 3H-Pyrazol-3-one functionalization?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 4-position, while nonpolar solvents (e.g., toluene) promote electrophilic aromatic substitution. Copper(I) catalysts enhance azide-alkyne cycloadditions (CuAAC) for triazole derivatives, as shown in comparative studies .

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